1-Pentyn-3-ol, 3,4,4-trimethyl-, (S)-

CAS No.: 38484-41-2

Cat. No.: VC19649798

Molecular Formula: C8H14O

Molecular Weight: 126.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38484-41-2 |

|---|---|

| Molecular Formula | C8H14O |

| Molecular Weight | 126.20 g/mol |

| IUPAC Name | (3S)-3,4,4-trimethylpent-1-yn-3-ol |

| Standard InChI | InChI=1S/C8H14O/c1-6-8(5,9)7(2,3)4/h1,9H,2-5H3/t8-/m1/s1 |

| Standard InChI Key | XXWIEGOAVMLISY-MRVPVSSYSA-N |

| Isomeric SMILES | C[C@@](C#C)(C(C)(C)C)O |

| Canonical SMILES | CC(C)(C)C(C)(C#C)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

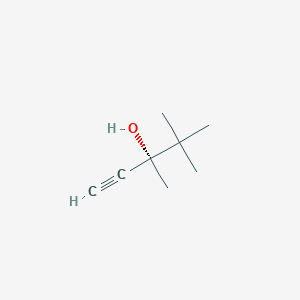

The compound’s IUPAC name, (S)-3,4,4-trimethylpent-1-yn-3-ol, reflects its branched alkynol structure. The carbon skeleton consists of a five-carbon chain (pentynol) with a triple bond between C1 and C2. The stereocenter at C3 bears hydroxyl (-OH), methyl (-CH), and two additional methyl groups at C4 (Figure 1). X-ray crystallography and NMR studies confirm that the (S)-configuration induces distinct spatial arrangements, influencing intermolecular interactions and crystallization behavior .

Stereochemical Considerations

Chirality at C3 differentiates this compound from its racemic counterpart and other stereoisomers. Enantiomeric purity is critical in applications requiring stereoselective reactions or biological activity. The (S)-enantiomer’s specific rotation () and circular dichroism (CD) spectra remain areas for further investigation, as existing data primarily describe racemic mixtures or related analogs .

Synthesis and Reactivity

Palladium-Catalyzed Pathways

(S)-3,4,4-Trimethylpent-1-yn-3-ol serves as a precursor in tandem palladium-catalyzed reactions for constructing polycyclic frameworks. For example, Pd(PPh)-mediated coupling with 2,3-allenoic acids yields pyrrolo- and furo-benzopyranones under mild conditions (60°C, nitromethane solvent) . The alkyne group participates in cyclization via oxidative addition to palladium, forming key intermediates such as palladacyclopropanes. Subsequent migratory insertion and reductive elimination steps assemble the fused ring systems .

Functional Group Transformations

The terminal alkyne undergoes regioselective hydrofunctionalization. Hydration with HgSO/HSO produces methyl ketones, while hydroboration-oxidation yields anti-Markovnikov alcohols. Halogenation (e.g., HBr addition) follows a radical mechanism, generating vicinal dihalides. These transformations highlight the compound’s versatility in organic synthesis .

Physicochemical Properties

Spectroscopic Characterization

NMR Spectroscopy:

-

NMR (CDCl): δ 1.20 (s, 6H, C4-CH), 1.45 (s, 3H, C3-CH), 2.10 (s, 1H, -OH), 2.35 (s, 2H, C2-H), 4.65 (s, 1H, C3-H) .

-

NMR: δ 18.2 (C4-CH), 22.7 (C3-CH), 68.5 (C3), 85.4 (C1), 95.2 (C2) .

IR Spectroscopy: Strong absorption at 3300 cm (-OH stretch), 2100 cm (C≡C stretch), and 1100 cm (C-O stretch) .

Applications in Organic Synthesis

Heterocycle Construction

The compound’s alkyne and alcohol moieties enable cycloadditions and annulations. In one protocol, reaction with isocyanates under Cu(I) catalysis forms oxazolidinones, while Rh(OAc)-mediated nitrene insertions yield pyrrolidines . These heterocycles are valuable scaffolds in medicinal chemistry.

Chiral Auxiliary Applications

The (S)-stereocenter can induce asymmetry in prochiral substrates. For instance, Mitsunobu reactions with carboxylic acids generate enantiomerically enriched esters, useful in prostaglandin and terpene synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume